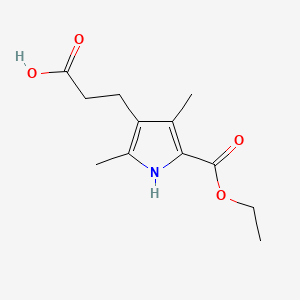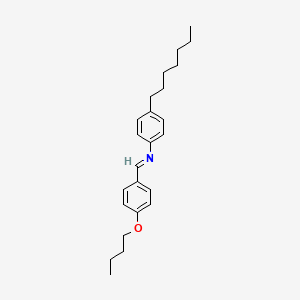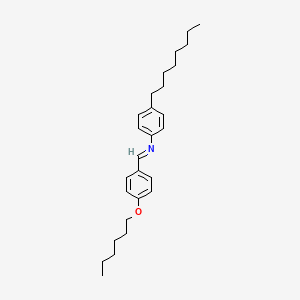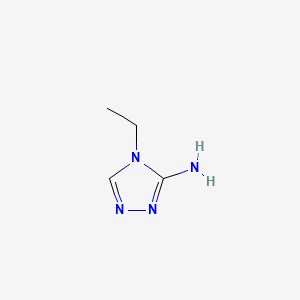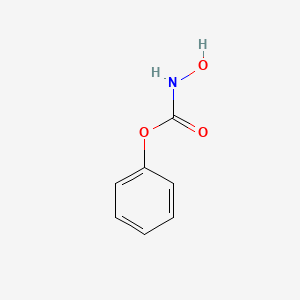
phenyl N-hydroxycarbamate
Descripción general
Descripción
Phenyl N-hydroxycarbamate is a synthetic derivative of carbamic acid . It has a molecular formula of C7H7NO3 and a molecular weight of 153.14 g/mol .
Synthesis Analysis
The synthesis of phenyl N-hydroxycarbamate and its analogues has been studied under pseudo-first-order reaction conditions in aqueous buffers and sodium hydroxide solutions .Molecular Structure Analysis
The InChI code for phenyl N-hydroxycarbamate is1S/C7H7NO3/c9-7(8-10)11-6-4-2-1-3-5-6/h1-5,10H,(H,8,9) . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 freely rotating bonds . Chemical Reactions Analysis
The degradation reactions of substituted phenyl N-hydroxycarbamates and their N-methyl and N-phenyl analogues have been studied . The degradation reaction of phenyl N-hydroxycarbamates follows an E1cB mechanism .Physical And Chemical Properties Analysis
Phenyl N-hydroxycarbamate has a density of 1.3±0.1 g/cm^3 . Its molar refractivity is 38.1±0.3 cm^3, and it has a polar surface area of 59 Å^2 . The compound has a melting point of 110 - 112°C .Aplicaciones Científicas De Investigación
Chemical Synthesis
Phenyl N-hydroxycarbamate is used in various chemical synthesis processes. It’s a compound with the molecular formula C7H7NO3 . It’s a solid substance with a melting point between 110 - 112 degrees Celsius .
Degradation Studies
Phenyl N-hydroxycarbamate has been studied for its degradation reactions. The kinetics and mechanism of the degradation reactions of substituted phenyl N-hydroxycarbamates have been studied at pseudo-first-order reaction conditions . The degradation reaction of phenyl N-hydroxycarbamates follows an E1cB mechanism giving the corresponding phenol/phenolate and HO–N C O .
Biological Activity
Certain aryl N-hydroxycarbamic acids, including phenyl N-hydroxycarbamate, display biological activity as fungicides, acaricides, and ovicides .
Research in Organic Chemistry
Phenyl N-hydroxycarbamate is used in research in the field of organic chemistry. It’s used in the study of base-catalysed degradations of substituted aryl-N-hydroxycarbamates .
Material Science
Phenyl N-hydroxycarbamate is used in material science research. It’s used in the study of various materials and their properties .
Chromatography
Phenyl N-hydroxycarbamate is used in chromatography, a laboratory technique for the separation of mixtures .
Safety and Hazards
Mecanismo De Acción
Mode of Action
The mode of action of phenyl N-hydroxycarbamate involves a series of chemical reactions. The degradation reactions of substituted phenyl N-hydroxycarbamates have been studied under pseudo-first-order reaction conditions . The degradation reaction of phenyl N-hydroxycarbamates follows an E1cB mechanism, giving the corresponding phenol/phenolate and HO–N C O . The latter species undergoes further decomposition to give carbonate, nitrogen, and other products .
Action Environment
The action of phenyl N-hydroxycarbamate can be influenced by environmental factors such as pH and temperature . For instance, the degradation reactions of phenyl N-hydroxycarbamate have been studied in aqueous buffers and sodium hydroxide solutions at 20 °C and 60 °C .
Propiedades
IUPAC Name |
phenyl N-hydroxycarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c9-7(8-10)11-6-4-2-1-3-5-6/h1-5,10H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JADMRVSHKZTLPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10191473 | |
| Record name | Carbamic acid, hydroxy-, phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10191473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
phenyl N-hydroxycarbamate | |
CAS RN |
38064-07-2 | |
| Record name | Carbamic acid, hydroxy-, phenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038064072 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbamic acid, hydroxy-, phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10191473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Do N-substituted phenyl N-hydroxycarbamates exhibit different degradation pathways compared to their unsubstituted counterparts?
A1: Yes, introducing substituents on the nitrogen atom of phenyl N-hydroxycarbamates significantly influences their degradation pathways. For instance, N-methyl derivatives at pH 7-9 predominantly decompose via a concerted mechanism, yielding the corresponding phenol/phenolate, carbonate, and methylamine. [] This differs from the E1cB mechanism observed for unsubstituted phenyl N-hydroxycarbamates in the same pH range. Interestingly, 4-nitrophenyl N-hydroxy-N-methylcarbamate deviates from this pattern, favoring a Smiles rearrangement that leads to the formation of sodium N-methyl-(4-nitrophenoxy)carbamate. [] At higher pH values (above 9), the degradation of N-hydroxy-N-methylcarbamates becomes more complex, involving a two-step reaction sequence. [] N-Hydroxy-N-phenylcarbamates, on the other hand, degrade to phenol, carbonate, aniline, and azoxybenzene under similar conditions. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

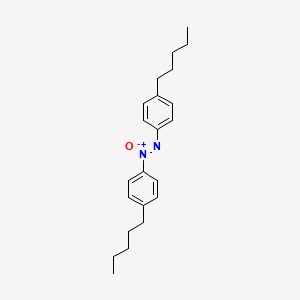
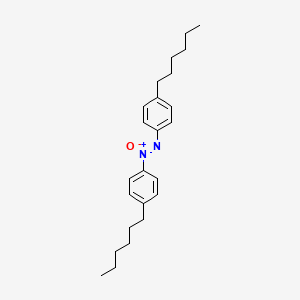
![Ethyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B1295434.png)
